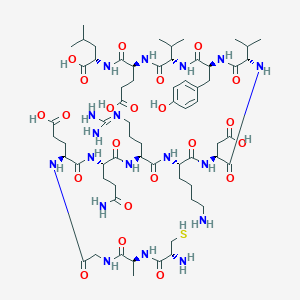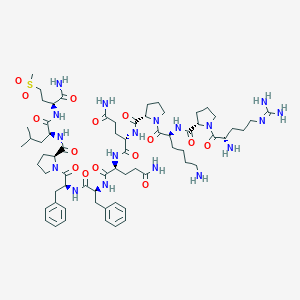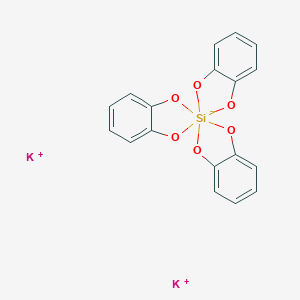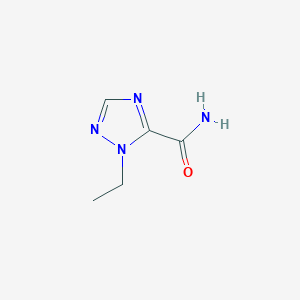
(2,2-Dimethylcyclopentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylcyclopentyl)benzene, also known as tetralin, is a bicyclic hydrocarbon that has a benzene ring fused with a cyclopentane ring. It is widely used as a solvent in various industrial applications, including the production of resins, plastics, and synthetic fibers. In recent years, there has been an increasing interest in the scientific research of (2,2-Dimethylcyclopentyl)benzene due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of (2,2-Dimethylcyclopentyl)benzene is not well understood. However, it is believed that it acts as a solvent and a reactant in various chemical reactions due to its unique chemical properties, including its high boiling point, low vapor pressure, and non-polar nature.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene. However, it has been reported to have low toxicity and is not considered to be a major health hazard. It is not known to have any significant effects on the human body.
Advantages And Limitations For Lab Experiments
(2,2-Dimethylcyclopentyl)benzene has several advantages as a solvent in lab experiments. It has a high boiling point, which makes it suitable for high-temperature reactions. It is also non-polar, which makes it suitable for reactions involving non-polar compounds. However, it has some limitations, including its low solubility in water and its potential to react with some compounds under certain conditions.
Future Directions
There are several future directions for the scientific research of (2,2-Dimethylcyclopentyl)benzene. One potential area is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential area is the study of its behavior in various chemical reactions and its potential applications in organic synthesis. Additionally, there is a need for more research on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene to better understand its potential health hazards and to develop appropriate safety guidelines for its use in various applications.
Synthesis Methods
(2,2-Dimethylcyclopentyl)benzene can be synthesized using several methods, including catalytic hydrogenation of naphthalene, dehydrogenation of tetrahydronaphthalene, and alkylation of benzene with cyclopentene. The most commonly used method for the industrial production of (2,2-Dimethylcyclopentyl)benzene is the catalytic hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst, such as nickel or palladium.
Scientific Research Applications
(2,2-Dimethylcyclopentyl)benzene has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent in various chemical reactions, including the synthesis of organic compounds and the preparation of metal complexes. It has also been used as a model compound for studying the behavior of other bicyclic hydrocarbons in various chemical reactions.
properties
CAS RN |
19960-99-7 |
|---|---|
Product Name |
(2,2-Dimethylcyclopentyl)benzene |
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
(2,2-dimethylcyclopentyl)benzene |
InChI |
InChI=1S/C13H18/c1-13(2)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
ULFKDLLDIXVBFH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CCCC1C2=CC=CC=C2)C |
synonyms |
2,2-Dimethylcyclopentylbenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)




![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)



